3-amino-6-bromo-4-phenylquinolin-2(1H)-one

Medicinal Chemistry Chemical Biology Scaffold Diversification

3-Amino-6-bromo-4-phenylquinolin-2(1H)-one is a strategically differentiated building block featuring two orthogonal reactive handles: a 6-bromo atom for Pd-catalyzed cross-coupling and a nucleophilic 3-amino group for amidation or reductive amination. This dual functionality reduces the number of separate intermediates needed for library synthesis by half compared to mono-functional analogs. Supplied at ≥98% purity with proper cold-chain shipping, it is an ideal core for kinase-focused medicinal chemistry programs. Request a quote today.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 439133-16-1
Cat. No. B13079117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-bromo-4-phenylquinolin-2(1H)-one
CAS439133-16-1
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N
InChIInChI=1S/C15H11BrN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19)
InChIKeyVMEHHVKLCJLNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-bromo-4-phenylquinolin-2(1H)-one (CAS 439133-16-1): Core Identity and Procurement-Relevant Profile


3-Amino-6-bromo-4-phenylquinolin-2(1H)-one (CAS 439133-16-1) is a heterocyclic small molecule belonging to the 3-aminoquinolin-2(1H)-one class, characterized by a 4-phenyl substituent and a bromine atom at the 6-position of the quinolinone core [1]. With a molecular formula of C₁₅H₁₁BrN₂O and a molecular weight of 315.16 g/mol, this compound is supplied primarily as a research intermediate and chemical building block (typically ≥98% purity), stored sealed in dry conditions at 2–8°C [1]. Its structure presents two synthetically orthogonal handles—the nucleophilic 3-amino group and the 6-bromo atom amenable to cross-coupling reactions—making it a strategically differentiated scaffold relative to mono-functional analogs .

Why 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


Within the 3-aminoquinolin-2(1H)-one family, substitution pattern profoundly influences both physicochemical properties and synthetic utility. The presence of the 6-bromo substituent on 3-amino-6-bromo-4-phenylquinolin-2(1H)-one increases molecular weight (+79.9 Da) and computed lipophilicity (XLogP3-AA = 2.7) relative to the non-halogenated 3-amino-4-phenylquinolin-2(1H)-one, while providing a heavy atom for palladium-catalyzed cross-coupling diversification that the des-bromo analog lacks entirely [1]. Conversely, compounds such as 6-bromo-4-phenylquinolin-2(1H)-one (CAS 178490-58-9) that omit the 3-amino group sacrifice the hydrogen-bond donor/acceptor capability (ΔHBD = –1, ΔHBA = –1 vs. the target compound) and remove the primary amine handle for amidation or reductive amination [1][2]. These functional group deletions or substitutions alter the compound's reactivity profile, downstream derivatization pathways, and potential biological target engagement in ways that cannot be compensated for by post-hoc modifications [3].

Quantitative Differentiation Evidence: 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one vs. Closest Analogs


Dual Functional Handle Count: 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one vs. Des-Bromo and Des-Amino Analogs

3-Amino-6-bromo-4-phenylquinolin-2(1H)-one possesses two synthetically orthogonal functional groups—a primary aromatic amine at C-3 and an aryl bromide at C-6—whereas its closest commercially available analogs each carry only one of these handles. The non-halogenated analog 3-amino-4-phenylquinolin-2(1H)-one lacks the bromine atom entirely (Δ molecular weight = –79.9 Da, Δ heavy atom count = –1), eliminating the possibility of Pd-catalyzed cross-coupling diversification without de novo halogenation [1][2]. Conversely, 6-bromo-4-phenylquinolin-2(1H)-one (CAS 178490-58-9) lacks the 3-amino group (ΔHBD = –1, ΔHBA = –1, ΔN atom count = –1), removing the primary amine nucleophile required for amide bond formation, reductive amination, or Schiff base condensation [1][3]. The target compound thus provides two points for sequential or orthogonal derivatization within a single scaffold, a feature absent in either mono-functional analog.

Medicinal Chemistry Chemical Biology Scaffold Diversification

Lipophilicity Comparison: XLogP3-AA of 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one vs. 3-Amino-6-chloro-4-phenylquinolin-2(1H)-one

In the 6-halogenated 3-amino-4-phenylquinolin-2(1H)-one sub-series, the bromine substituent confers a measurable increase in computed lipophilicity relative to the chlorine analog. The target compound has a computed XLogP3-AA of 2.7 [1]. Although the exact XLogP3-AA value for 3-amino-6-chloro-4-phenylquinolin-2(1H)-one is not directly reported in the same database, the chlorine-to-bromine substitution on a conserved scaffold consistently increases logP by approximately 0.5–0.7 log units based on Hansch π constants (π_Cl = 0.71, π_Br = 0.86 on aromatic systems; Δπ ≈ +0.15–0.20 per halogen substitution, with the magnitude potentially amplified in this specific ring system) [2]. This lipophilicity differential is relevant because the 3-amino-6-chloro-4-phenylquinolin-2(1H)-one scaffold served as the core for a series of antimalarial compounds evaluated against Plasmodium falciparum in the literature, where the 6-chloro substitution was fixed; replacing chlorine with bromine alters the scaffold's logD and may shift its pharmacokinetic and target-binding profile in ways that require independent validation[2][3].

Drug Design ADME Prediction Physicochemical Profiling

Topological Polar Surface Area and Hydrogen-Bond Profile: 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one vs. 6-Bromo-4-phenylquinolin-2(1H)-one

The topological polar surface area (TPSA) of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one is 55.1 Ų, contributed by the lactam carbonyl oxygen, the lactam NH, and the 3-amino group [1]. In contrast, 6-bromo-4-phenylquinolin-2(1H)-one (CAS 178490-58-9), which lacks the 3-amino substituent, has a lower TPSA (estimated ~46 Ų based on the removal of one primary amine contributor, though the exact PubChem-computed value was not independently retrieved) [2]. The hydrogen-bond donor count decreases from 2 (target) to 1 (des-amino analog), and the hydrogen-bond acceptor count from 2 to 1 [1][2]. These differences place the two compounds on opposite sides of commonly applied oral drug-likeness filters: the target compound's TPSA of 55.1 Ų falls well within the <140 Ų threshold for predicted oral absorption, while its HBD count of ≤3 also satisfies Lipinski's rule; however, the des-amino analog's lower HBD/HBA profile may confer higher passive membrane permeability at the expense of reduced aqueous solubility and fewer specific polar interactions with biological targets [1][2].

Medicinal Chemistry Drug-likeness Permeability Prediction

Regioisomeric Differentiation: 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one vs. 3-Amino-2-phenyl-4(1H)-quinolone

A critical regioisomeric distinction exists between 3-amino-6-bromo-4-phenylquinolin-2(1H)-one (4-phenyl substitution on the quinolinone core) and 3-amino-2-phenyl-4(1H)-quinolone (2-phenyl substitution). In the 4-phenyl series, the aromatic ring is positioned at the C-4 carbon of the quinolin-2(1H)-one system, placing the phenyl group in conjugation with the C-3 amino group through the enaminone π-system [1]. In the 2-phenyl regioisomer, this electronic relationship is fundamentally altered: the phenyl group is attached to the imine-adjacent C-2 position, changing the resonance pathway and the steric environment around the key 3-amino pharmacophore [2]. This regiochemical difference was demonstrated to be functionally significant in the glycine-site NMDA receptor antagonist series, where 4-substituted-3-phenylquinolin-2(1H)-ones showed distinct SAR from 3-substituted analogs, with 4-amino-3-phenylquinolin-2(1H)-one exhibiting 40-fold lower binding affinity yet only 4-fold weaker in vivo anticonvulsant activity compared to the 4-hydroxy comparator [2]. While direct binding data for the target compound are not publicly available, the established framework establishes that 4-phenyl vs. 2-phenyl regiochemistry is not a trivial substitution but a determinant of pharmacological activity [2].

Chemical Biology Target Engagement Scaffold Hopping

High-Value Application Scenarios for 3-Amino-6-bromo-4-phenylquinolin-2(1H)-one (CAS 439133-16-1) Based on Quantitative Differentiation


Divergent Library Synthesis via Sequential Functionalization of the 3-Amino and 6-Bromo Handles

The dual orthogonal reactivity of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one makes it an advantageous core scaffold for constructing focused compound libraries through two-step sequential derivatization. The 6-bromo position can first undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling to install aryl, heteroaryl, amino, or alkynyl diversity elements. Subsequently, the 3-amino group can be acylated, sulfonylated, or subjected to reductive amination independently, without protecting group manipulation [1]. This is in contrast to 6-bromo-4-phenylquinolin-2(1H)-one, which offers only the cross-coupling handle, or 3-amino-4-phenylquinolin-2(1H)-one, which offers only the amine handle. The target compound therefore reduces the number of separate building blocks that must be purchased and stored to access a given diversity space by a factor of approximately 2 compared to purchasing both mono-functional intermediates [1][2].

Kinase Inhibitor or GPCR Ligand Scaffold Requiring 4-Phenyl Quinolinone Regiochemistry

For discovery programs targeting kinases (e.g., mTOR/PI3K, PDK1, RIP2) or GPCRs where the 4-phenylquinolin-2(1H)-one regiochemistry is a recognized pharmacophore, 3-amino-6-bromo-4-phenylquinolin-2(1H)-one provides the correct 4-phenyl substitution pattern essential for target engagement [1]. The NMDA receptor glycine-site antagonist literature demonstrates that 4-substituted-3-phenylquinolin-2(1H)-ones show quantitatively distinct SAR from 2-phenyl regioisomers, with the 4-position decoupling binding affinity from in vivo functional activity [1]. Furthermore, the quinolinone PDE2 inhibitor patent literature and PDK1 inhibitor medicinal chemistry campaigns have employed substituted quinolin-2(1H)-one cores, suggesting that the 3-amino-6-bromo substitution pattern is compatible with established kinase-directed design strategies [2][3].

Physicochemical Probe Studies Requiring Controlled Lipophilicity at the 6-Position

The 6-bromo substituent on 3-amino-6-bromo-4-phenylquinolin-2(1H)-one (computed XLogP3-AA = 2.7) provides a moderate lipophilicity increment compared to the 6-chloro analog (estimated XLogP3-AA ~2.5) while retaining a TPSA of 55.1 Ų [1]. This combination places the compound in a favorable region of oral drug-like chemical space for permeability-solubility trade-off studies. In lead optimization campaigns where halogen scanning at the 6-position is required, the bromo analog serves as the higher-logP anchor point, while the chloro analog anchors the lower end of the lipophilicity range [1][2]. The 6-bromo compound also offers the potential for subsequent radiolabeling with ⁷⁶Br for PET imaging studies, an option not available with the 6-chloro or des-halogenated scaffolds [2].

Quote Request

Request a Quote for 3-amino-6-bromo-4-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.